REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[Cl:3][c:4]1[c:5]([CH2:6][C:7]#[N:8])[cH:9][c:10]([N+:14]([O-:15])=[O:16])[c:11]([F:13])[cH:12]1.[H:1][H:2]>>[Cl:3][c:4]1[c:5]([CH2:6][C:7]#[N:8])[cH:9][c:10]([NH2:14])[c:11]([F:13])[cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1cc([N+](=O)[O-])c(F)cc1Cl
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Name
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Type
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product
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Smiles
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N#CCc1cc(N)c(F)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |